molecular formula C15H21ClN2O B5186179 1-sec-butyl-4-(3-chlorobenzoyl)piperazine

1-sec-butyl-4-(3-chlorobenzoyl)piperazine

Cat. No. B5186179
M. Wt: 280.79 g/mol
InChI Key: OJCGXJFLBNZNNN-UHFFFAOYSA-N
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Description

1-sec-butyl-4-(3-chlorobenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since gained popularity as a recreational drug due to its psychoactive effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-sec-butyl-4-(3-chlorobenzoyl)piperazine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in energy, alertness, and euphoria, which are the primary psychoactive effects of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine.
Biochemical and Physiological Effects
1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as tachycardia, hypertension, and hyperthermia. 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has also been shown to cause oxidative stress and neurotoxicity in animal studies.

Advantages and Limitations for Lab Experiments

1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, it has a narrow therapeutic window, which means that it can cause adverse effects at doses close to its therapeutic dose.

Future Directions

There are several future directions for research on 1-sec-butyl-4-(3-chlorobenzoyl)piperazine. One area of research is the development of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine analogs that have improved therapeutic properties and reduced adverse effects. Another area of research is the study of 1-sec-butyl-4-(3-chlorobenzoyl)piperazine's mechanism of action and its interaction with other drugs. Additionally, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine could be studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, or 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has a similar mechanism of action to amphetamines and has been studied for its potential use in the treatment of ADHD, narcolepsy, depression, and anxiety. However, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has several limitations, including its narrow therapeutic window and short half-life. There are several future directions for research on 1-sec-butyl-4-(3-chlorobenzoyl)piperazine, including the development of analogs and the study of its mechanism of action.

Synthesis Methods

1-sec-butyl-4-(3-chlorobenzoyl)piperazine can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with butyl bromide to produce 1-butylpiperazine. This is then further reacted with 3-chlorobenzoyl chloride to produce 1-sec-butyl-4-(3-chlorobenzoyl)piperazine.

Scientific Research Applications

1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been found to have a similar mechanism of action to amphetamines, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, 1-sec-butyl-4-(3-chlorobenzoyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(4-butan-2-ylpiperazin-1-yl)-(3-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-3-12(2)17-7-9-18(10-8-17)15(19)13-5-4-6-14(16)11-13/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCGXJFLBNZNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Butan-2-yl)piperazin-1-yl](3-chlorophenyl)methanone

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